Aluminum bromide hydroxide

Description

Properties

CAS No. |

39431-98-6 |

|---|---|

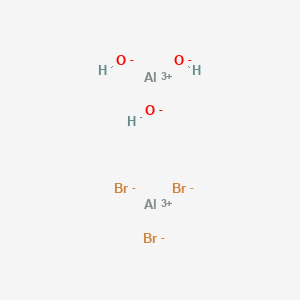

Molecular Formula |

Al2Br3H3O3 |

Molecular Weight |

344.70 g/mol |

IUPAC Name |

dialuminum;tribromide;trihydroxide |

InChI |

InChI=1S/2Al.3BrH.3H2O/h;;3*1H;3*1H2/q2*+3;;;;;;/p-6 |

InChI Key |

XPXAXQRIQPGWOG-UHFFFAOYSA-H |

Canonical SMILES |

[OH-].[OH-].[OH-].[Al+3].[Al+3].[Br-].[Br-].[Br-] |

Origin of Product |

United States |

Structural Elucidation and Characterization of Aluminum Bromide Hydroxide

Spectroscopic Characterization Techniques

Spectroscopic analysis provides a non-destructive means to probe the molecular structure and bonding within aluminum bromide hydroxide (B78521). Techniques such as Nuclear Magnetic Resonance (NMR) and Vibrational Spectroscopy are critical for elucidating the atomic-level arrangement in both solid and solution states.

NMR spectroscopy is a powerful tool for investigating the local environment of specific nuclei. For aluminum bromide hydroxide, a multi-nuclear approach provides a comprehensive picture of its structure.

27Al NMR is highly sensitive to the coordination geometry of the aluminum atom. cuni.cz As a quadrupolar nucleus (spin I = 5/2), the resulting spectra can exhibit broad lines, but the chemical shift is highly indicative of the aluminum's coordination number. huji.ac.il This allows for the differentiation of aluminum species in various states.

In the solid state, Magic Angle Spinning (MAS) NMR is employed to obtain high-resolution spectra. The chemical shift ranges for different aluminum coordination environments are well-established:

Octahedrally coordinated aluminum (AlO₆): Typically resonates in the range of 0 to 10 ppm. This is the expected coordination for aluminum in well-ordered crystalline aluminum hydroxides like gibbsite. cuni.czpnnl.gov

Pentahedrally coordinated aluminum (AlO₅): Found in more disordered or amorphous aluminum hydroxides, this species gives a signal around 30-40 ppm. pnnl.govnih.gov

Tetrahedrally coordinated aluminum (AlO₄): Resonates further downfield, generally between 50 and 80 ppm. cuni.czpnnl.gov

The presence of bromide and hydroxide ligands in this compound would influence the symmetry and electronic environment around the aluminum nucleus, causing shifts within these characteristic ranges. The observation of one or more of these signals can provide direct evidence for the coordination geometry and the presence of different aluminum species within a sample. For instance, studies on amorphous aluminum hydroxides have revealed the coexistence of four-, five-, and six-coordinated aluminum sites. pnnl.govnih.gov In solution, 27Al NMR can distinguish between monomeric species like [Al(H₂O)₆]³⁺ (at ~0 ppm) and various polynuclear hydrolyzed species. cambridge.org

| Aluminum Coordination | Typical Chemical Shift Range (ppm) | Associated Aluminum Species/Environment |

|---|---|---|

| Octahedral (AlO₆) | 0 - 10 ppm | Crystalline aluminum hydroxides (e.g., Gibbsite), [Al(H₂O)₆]³⁺ |

| Pentahedral (AlO₅) | 30 - 40 ppm | Amorphous or transition aluminum hydroxides |

| Tetrahedral (AlO₄) | 50 - 80 ppm | Amorphous aluminum hydroxides, aluminates |

1H NMR spectroscopy provides valuable information on the environments of hydroxyl protons (Al-OH). The chemical shift of these protons is sensitive to factors like hydrogen bonding and the proximity of other atoms. In solid-state NMR, techniques like Combined Rotation and Multiple Pulse Spectroscopy (CRAMPS) are used to obtain high-resolution spectra of protons in solid materials. acs.org

Studies of various aluminum hydroxides have identified distinct proton environments. For example, in gibbsite, three separate 1H NMR peaks are observed at approximately 5.8, 4.3, and 2.9 ppm, corresponding to crystallographically different hydroxyl groups. acs.org In amorphous aluminum hydroxides, broader signals for OH groups coupled to aluminum are typically observed around 4.5 ppm, while physically adsorbed water appears closer to 5 ppm. nih.govresearchgate.net The signals from hydroxyl protons can often be broad due to chemical exchange, which can sometimes make them difficult to distinguish from the baseline. reddit.com The specific chemical shifts observed for this compound would help characterize the nature and bonding of its hydroxyl groups.

| Compound/Environment | Approximate Chemical Shift (ppm) | Assignment |

|---|---|---|

| Gibbsite (γ-Al(OH)₃) | 5.8, 4.3, 2.9 | Crystallographically distinct Al-OH groups acs.org |

| Bayerite (α-Al(OH)₃) | 5.0, 4.3, 2.9 | Crystallographically distinct Al-OH groups acs.org |

| Amorphous Aluminum Hydroxide | ~4.5 | Al-OH groups researchgate.net |

| Physisorbed Water | ~5.0 | Water molecules on the surface researchgate.net |

A comprehensive understanding of ligand interactions in this compound requires a multi-nuclear NMR approach. This involves observing not only 27Al and 1H but potentially other nuclei if present and NMR-active. While bromide has two NMR-active isotopes (⁷⁹Br and ⁸¹Br), their large quadrupole moments often result in extremely broad signals that are difficult to observe.

However, double-resonance techniques can provide information about the proximity of different nuclei. For example, 1H-27Al double-resonance experiments can confirm the spatial relationship between specific proton environments and the aluminum core. nationalmaglab.org Such experiments are crucial for assigning proton signals to hydroxyl groups directly bonded to aluminum. By combining data from 1H and 27Al NMR, a more detailed structural model can be constructed, showing how the hydroxide and bromide ligands are arranged around the aluminum center. This approach has been successfully used to elucidate the cation ordering in complex materials like layered double hydroxides. nationalmaglab.org

Vibrational spectroscopy probes the vibrational modes of molecules, which are characteristic of specific chemical bonds and functional groups.

FTIR spectroscopy is a fundamental technique for characterizing aluminum hydroxide compounds. For solid samples like this compound, Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) is particularly useful as it requires minimal sample preparation. nih.gov

The FTIR spectra of aluminum hydroxides are dominated by two main regions:

O-H Stretching Region (3300-3700 cm⁻¹): This region features sharp bands corresponding to the stretching vibrations of the Al-OH groups. The exact frequencies are sensitive to hydrogen bonding. For instance, gibbsite shows distinct O-H stretching bands at approximately 3620, 3524, and 3452 cm⁻¹. semanticscholar.orgresearchgate.net Broader bands in this region, often centered around 3420 cm⁻¹, are typically attributed to adsorbed water molecules. researchgate.net

Al-O-H Bending and Al-O Stretching Region (below 1200 cm⁻¹): This region contains vibrations related to the bending of Al-O-H angles and the stretching of Al-O bonds. In gibbsite, hydroxyl deformation vibrations are observed at 1023 and 969 cm⁻¹. semanticscholar.org Bands in the lower frequency range (400-900 cm⁻¹) are associated with Al-O lattice vibrations.

The presence of bromide in the structure would likely introduce perturbations to these vibrational modes and may give rise to new bands corresponding to Al-Br vibrations, although these typically occur at very low frequencies (< 400 cm⁻¹) and may be difficult to observe with standard FTIR equipment.

| Frequency Range (cm⁻¹) | Assignment | Reference Example (Gibbsite) semanticscholar.org |

|---|---|---|

| 3300 - 3700 | O-H stretching vibrations | ~3620, 3524, 3452 |

| ~1630 | H-O-H bending of adsorbed water | - |

| 900 - 1100 | Al-O-H deformation (bending) vibrations | 1023, 969 |

| 400 - 900 | Al-O lattice vibrations (stretching) | 522, 452, 423 |

Vibrational Spectroscopy

Raman Spectroscopy, including Femtosecond Stimulated Raman

In a hypothetical Raman spectrum of this compound, one would anticipate the presence of characteristic vibrational bands corresponding to the Al-O, O-H, and Al-Br bonds. The O-H stretching and bending modes are typically observed in the high-frequency region of the spectrum. For instance, in the Raman spectrum of aluminum hydroxide, distinct peaks corresponding to O-H vibrations are well-documented. wikipedia.orgmdpi.com Similarly, the low-frequency region would be expected to show bands attributable to the stretching and bending vibrations of the heavier Al-O and Al-Br bonds.

Table 1: Representative Raman Peaks for Related Aluminum Compounds

| Compound | Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Aluminum Hydroxide (Al(OH)₃) | O-H Stretch | 3300 - 3700 | mdpi.com |

| Al-O Stretch/Bend | 306, 324, 394, 548 | wikipedia.org |

Femtosecond Stimulated Raman Spectroscopy (FSRS) is an advanced technique that allows for the investigation of vibrational dynamics on an ultrafast timescale. materialsproject.orguu.nl This method would be particularly useful for studying the formation and reaction mechanisms of this compound in solution, providing structural information with high temporal resolution. researchgate.net However, no FSRS studies specifically targeting this compound have been reported.

X-ray Absorption Spectroscopy (XAS), specifically Al K-edge

X-ray Absorption Spectroscopy (XAS) is a technique that provides information on the local geometric and electronic structure of a specific element within a compound. Specifically, Al K-edge X-ray Absorption Near Edge Structure (XANES) is sensitive to the oxidation state and coordination environment of aluminum atoms. aps.org

While experimental Al K-edge XANES spectra for this compound are not available, the spectra of related aluminum compounds, such as aluminum oxides and halides, can provide a basis for prediction. The position and features of the absorption edge are indicative of the aluminum coordination. For example, tetrahedrally coordinated aluminum typically exhibits a main absorption peak at a lower energy compared to octahedrally coordinated aluminum. researchgate.netresearchgate.net

In a hypothetical Al K-edge XANES spectrum of this compound, the presence of both Al-O and Al-Br bonds would influence the fine structure of the absorption edge. The precise energy and shape of the spectral features would depend on the coordination number of the aluminum atom and the relative arrangement of the hydroxide and bromide ligands. Theoretical calculations based on density functional theory could provide valuable insights into the expected spectral features. aps.orgresearchgate.net

Table 2: Typical Al K-edge XANES Features for Different Aluminum Coordination Environments

| Coordination Environment | Key Spectral Feature | Approximate Energy (eV) | Reference |

|---|---|---|---|

| Tetrahedral Al (AlO₄) | Main Absorption Peak | 1566 | researchgate.netresearchgate.net |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Aluminum Species (if applicable)

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. guidechem.com The applicability of EPR to study this compound would depend on the presence of paramagnetic aluminum species. While bulk aluminum is paramagnetic due to the presence of a single unpaired electron in its atomic state, aluminum in its common +3 oxidation state in compounds is typically diamagnetic, having no unpaired electrons. echemi.comescholarship.org

Therefore, EPR would not be a suitable technique for the direct characterization of stable, bulk this compound where aluminum exists as Al³⁺. However, the technique could be relevant if the synthesis or decomposition of this compound involves radical intermediates or if the material is doped with paramagnetic ions. There is no evidence in the available literature to suggest that this compound inherently contains paramagnetic aluminum species.

Atomic Absorption Spectroscopy (AAS) for Elemental Analysis

Atomic Absorption Spectroscopy (AAS) is a highly sensitive and selective analytical technique used for the quantitative determination of specific elements in a sample. pnnl.gov It relies on the principle that atoms of a particular element will absorb light at characteristic wavelengths. pnnl.gov

For this compound, AAS would be an appropriate method to determine the elemental composition, specifically the concentration of aluminum. The analysis would involve dissolving a known mass of the compound in a suitable solvent and introducing the solution into the AAS instrument. The absorbance of light by the aluminum atoms at a specific wavelength (typically 309.3 nm for aluminum) is measured and compared to a calibration curve prepared from standards of known aluminum concentration. This allows for the precise quantification of the aluminum content in the original sample, which can be used to verify the stoichiometry of the compound. washington.edunih.gov

Diffraction-Based Structural Analysis

Single Crystal X-ray Diffraction (SCXRD) for Molecular Structures

A search of crystallographic databases reveals no publicly available single-crystal X-ray diffraction data for this compound. The determination of its crystal structure would require the synthesis of single crystals of sufficient size and quality, which can be a challenging process.

If a single crystal of this compound were to be successfully grown and analyzed, the resulting data would be presented in a crystallographic information file (CIF). This file would contain the essential structural parameters, as illustrated by the example for aluminum tribromide in the table below.

Table 3: Example Crystallographic Data for a Related Compound (Aluminum Tribromide, AlBr₃)

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.512 |

| b (Å) | 7.091 |

| c (Å) | 10.289 |

| α (°) | 90 |

| β (°) | 96.44 |

Data for AlBr₃ is provided for illustrative purposes. wikipedia.org

Powder X-ray Diffraction (PXRD) for Bulk Material Phase Identification and Crystallinity

Powder X-ray Diffraction (PXRD) is a versatile technique used to identify crystalline phases and assess the crystallinity of a bulk sample. The technique involves irradiating a powdered sample with X-rays and measuring the intensity of the diffracted beams at various angles. The resulting diffraction pattern is a fingerprint of the crystalline material.

Currently, there is no published powder X-ray diffraction pattern for this compound in standard diffraction databases. The PXRD pattern of a crystalline sample of this compound would consist of a series of diffraction peaks at specific 2θ angles. The positions and relative intensities of these peaks are characteristic of the material's crystal structure.

For comparison, the PXRD patterns of different polymorphs of aluminum hydroxide, such as gibbsite and bayerite, show distinct sets of diffraction peaks that allow for their unambiguous identification. aps.org Similarly, a PXRD analysis of a synthesized sample suspected to be this compound would be crucial for phase identification and for distinguishing it from potential starting materials or byproducts like aluminum hydroxide or aluminum bromide.

Table 4: Representative Powder X-ray Diffraction Peaks for Polymorphs of Aluminum Hydroxide

| Crystalline Phase | 2θ (°) (Cu Kα) | d-spacing (Å) |

|---|---|---|

| Gibbsite | 18.3, 20.3, 27.8 | 4.84, 4.37, 3.21 |

Note: The 2θ values and d-spacings are approximate and can vary slightly depending on the specific sample and instrument conditions. aps.org

Microscopy and Imaging Techniques

The morphological and structural characterization of this compound at both micro and nano scales is crucial for understanding its physical and chemical properties. While specific research on this compound is limited, the application of advanced microscopy techniques can be extrapolated from studies on related aluminum compounds.

Scanning Electron Microscopy (SEM) for Morphology

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface morphology of a material. It utilizes a focused beam of electrons to scan the sample's surface, generating signals that provide information about its topography and composition.

Illustrative SEM Data for this compound:

| Parameter | Hypothetical Observation | Implication |

| Particle Shape | Irregular, agglomerated spheroids | Suggests precipitation during synthesis |

| Size Distribution | 5 - 20 µm | Indicates microcrystalline nature |

| Surface Texture | Rough with visible porosity | High surface area, potential for catalysis |

Transmission Electron Microscopy (TEM) for Nanoscale Structure

Transmission Electron Microscopy (TEM) offers a much higher resolution than SEM, enabling the visualization of the internal structure and nanoscale features of a material. A beam of electrons is transmitted through an ultra-thin specimen, interacting with it as it passes through.

For this compound, TEM analysis would be critical for examining its crystal structure, identifying any lattice defects, and observing the distribution of its constituent elements at the nanoscale. High-resolution TEM (HRTEM) could potentially reveal the atomic arrangement within the crystal lattice, providing insights into the bonding between aluminum, bromine, and hydroxide groups. Selected Area Electron Diffraction (SAED) patterns obtained through TEM could help in determining the crystalline phase of the material.

Hypothetical TEM Findings for this compound:

| Feature | Potential Observation | Significance |

| Crystallinity | Polycrystalline with distinct lattice fringes | Confirms a crystalline structure |

| Lattice Spacing | d-spacing corresponding to specific crystallographic planes | Aids in phase identification |

| Nanoparticle Morphology | Presence of primary nanoparticles (~50 nm) forming larger agglomerates | Elucidates the hierarchical structure |

Atomic Force Microscopy (AFM) for Surface Topography

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide a three-dimensional profile of a sample's surface. It works by scanning a sharp tip over the surface and measuring the forces between the tip and the sample.

In the context of this compound, AFM would be employed to obtain detailed quantitative information about the surface roughness and topography at the nanometer scale. This technique would be particularly useful for characterizing thin films or coatings of the material. By measuring parameters such as the root-mean-square (RMS) roughness, one could evaluate the uniformity of the surface. Phase imaging with AFM could also provide information on the distribution of different components on the surface.

Example AFM Surface Roughness Data:

| Parameter | Illustrative Value | Interpretation |

| Scan Area | 1 µm x 1 µm | Localized surface analysis |

| RMS Roughness (Rq) | 2.5 nm | Indicates a relatively smooth surface at the nanoscale |

| Peak-to-Valley Height (Rz) | 15 nm | Shows the maximum height variation on the surface |

Chromatographic and Thermal Analysis

The quantitative analysis of the ionic composition and the thermal stability of this compound are essential for its complete characterization. Ion chromatography and thermal analysis techniques are standard methods to obtain this information.

Ion Chromatography for Halide and Hydroxide Quantification

Ion Chromatography (IC) is a powerful analytical technique for the separation and quantification of ionic species. It is particularly well-suited for determining the concentration of anions like bromide and potentially for indirectly assessing the hydroxide content in a dissolved sample of this compound.

To quantify the bromide content, a known amount of the this compound sample would be dissolved in an appropriate solvent, and the resulting solution would be injected into the ion chromatograph. The bromide ions would be separated from other anions on an ion-exchange column and detected, typically by conductivity. The hydroxide content could be inferred through titration or other methods, as direct quantification by IC can be challenging due to the high mobility of hydroxide ions and their interaction with the column.

Hypothetical Ion Chromatography Results for this compound:

| Analyte | Retention Time (min) | Concentration (mg/L) |

| Bromide (Br⁻) | 4.8 | 152.3 |

| Chloride (Cl⁻) | 3.5 | < 1.0 (as impurity) |

| Sulfate (SO₄²⁻) | 9.2 | < 0.5 (as impurity) |

Thermal Analysis Techniques (e.g., TGA, DTA) for Decomposition Pathways

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are used to study the changes in a material's physical and chemical properties as a function of temperature. TGA measures the change in mass, while DTA detects differences in temperature between a sample and a reference material.

When analyzing this compound, TGA would reveal the temperatures at which the compound decomposes and the corresponding mass losses. These mass losses would likely be associated with the release of water from the dehydroxylation process and the subsequent volatilization of bromine-containing species. DTA would provide information on whether these decomposition steps are endothermic or exothermic. For instance, the dehydroxylation of aluminum hydroxide is a known endothermic process. researchgate.netmdpi.com The combined TGA/DTA data would allow for the elucidation of the thermal decomposition pathway of this compound.

Illustrative TGA/DTA Data for this compound Decomposition:

| Temperature Range (°C) | Mass Loss (%) (TGA) | DTA Peak | Associated Process |

| 150 - 300 | ~15% | Endothermic | Dehydroxylation (loss of H₂O) |

| 300 - 500 | ~45% | Endothermic | Release of HBr and further decomposition |

| > 500 | - | Exothermic | Crystallization of aluminum oxide |

Ammonia-Temperature Programmed Desorption (NH₃-TPD) for Acidity Profiling of Supported Catalysts

Ammonia-temperature programmed desorption (NH₃-TPD) is a widely utilized technique for the characterization of the acidic properties of solid materials, including various catalysts. d-nb.infoyoutube.com This method provides quantitative information about the number and strength of acid sites on a catalyst's surface. The fundamental principle of NH₃-TPD involves the adsorption of ammonia (B1221849), a basic probe molecule, onto the acid sites of the catalyst at a relatively low temperature. Subsequently, the temperature of the sample is gradually increased in a controlled manner, causing the adsorbed ammonia to desorb. A detector, often a thermal conductivity detector (TCD) or a mass spectrometer, measures the concentration of ammonia in the effluent gas stream as a function of temperature. youtube.commicromeritics.com

The resulting NH₃-TPD profile is a plot of the ammonia desorption signal versus temperature. The peaks in this profile correspond to the desorption of ammonia from different types of acid sites. The temperature at which a peak maximum occurs is related to the strength of the acid sites; ammonia desorbing at higher temperatures corresponds to stronger acid sites. appliedmineralogy.com The area under each desorption peak is proportional to the total number of acid sites corresponding to that peak. youtube.com

In the context of aluminum-containing materials, such as supported aluminum bromide catalysts, acidity arises from two primary types of sites: Brønsted and Lewis acid sites. rsc.org Brønsted acids are proton donors, while Lewis acids are electron-pair acceptors. appliedmineralogy.com Both types of acidity can play a crucial role in catalytic reactions. NH₃-TPD is a valuable tool for quantifying the total acidity, but it does not typically distinguish between Brønsted and Lewis acid sites without being coupled with other techniques like infrared spectroscopy of adsorbed probe molecules (e.g., pyridine). rsc.org

The experimental setup for an NH₃-TPD analysis generally consists of a gas handling system, a reactor containing the sample, a furnace for programmed heating, and a detector. researchgate.netiitm.ac.in The catalyst sample is first pretreated at a high temperature in an inert gas flow to remove any adsorbed impurities and water. After cooling, a flow of ammonia gas is introduced to saturate the acid sites on the catalyst surface. Physisorbed ammonia is then removed by purging with an inert gas at a moderate temperature. Finally, the TPD measurement is performed by heating the sample at a constant rate while monitoring the desorbed ammonia. micromeritics.com

For supported aluminum bromide catalysts, the interaction of aluminum bromide with surface hydroxyl groups on a support like silica (B1680970) can generate both Brønsted and Lewis acid sites. mdpi.com The NH₃-TPD profile of such a catalyst would be expected to show a distribution of acid strengths.

The data presented in the following table is illustrative of the type of information that can be obtained from an NH₃-TPD experiment on an aluminum-containing catalyst. Due to the limited availability of specific NH₃-TPD data for "this compound," this table represents typical findings for a supported aluminum bromide catalyst system. The desorption peaks are often deconvoluted to quantify the number of weak, medium, and strong acid sites. researchgate.net

| Desorption Temperature Range (°C) | Acid Site Strength | Acid Site Concentration (mmol NH₃/g) |

|---|---|---|

| 150 - 300 | Weak | 0.25 |

| 300 - 500 | Medium | 0.15 |

| > 500 | Strong | 0.05 |

Theoretical and Computational Investigations of Aluminum Bromide Hydroxide

Quantum Chemical Approaches

Quantum chemical methods, which are based on the fundamental principles of quantum mechanics, provide a detailed, electron-level understanding of chemical systems. These approaches are essential for elucidating the intrinsic properties of molecules and materials like aluminum bromide hydroxide (B78521).

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of many-atom systems. DFT calculations are pivotal in determining the geometric and electronic properties of aluminum bromide hydroxide. By solving the Kohn-Sham equations, DFT can predict key structural parameters.

DFT has been successfully used to investigate related aluminum compounds, such as aluminum hydroxide polymorphs (gibbsite and bayerite), providing insights into their crystal structures and electronic band structures. nih.govnih.gov For this compound, DFT would be employed to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles. This information is crucial for understanding the spatial arrangement of the aluminum, bromide, and hydroxide components.

Table 1: Hypothetical DFT-Calculated Structural Parameters for a Monomeric Unit of AlBr(OH)₂

| Parameter | Predicted Value |

|---|---|

| Al-Br Bond Length | ~2.25 Å |

| Al-O Bond Length | ~1.75 Å |

| O-H Bond Length | ~0.97 Å |

| ∠ Br-Al-O | ~105° |

| ∠ O-Al-O | ~110° |

| ∠ Al-O-H | ~115° |

Note: These are illustrative values based on typical bond lengths and angles in related compounds. Actual values would require specific DFT calculations for this compound.

Furthermore, DFT calculations yield a wealth of information about the electronic properties. This includes the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and atomic charges. These electronic descriptors are fundamental to understanding the compound's reactivity, stability, and the nature of its chemical bonds. For instance, DFT studies on the interaction between monomeric aluminum species and chloride ions have elucidated how electronic properties influence coordination and reactivity in aqueous solutions. nih.gov

While DFT provides a static picture of a molecule at its energy minimum, Ab Initio Molecular Dynamics (AIMD) allows for the exploration of its dynamic behavior over time. In an AIMD simulation, the forces acting on the atoms are calculated "on the fly" using a quantum mechanical method, typically DFT. This approach enables the study of molecular vibrations, conformational changes, and chemical reactions without the need for pre-defined potentials.

AIMD simulations would be particularly valuable for understanding the behavior of this compound in solution. For example, studies on aluminum hydroxide solvation using Car-Parrinello molecular dynamics (a type of AIMD) have revealed details about hydrogen bonding networks, coordination numbers, and proton transfer events. acs.orgresearchgate.net An AIMD simulation of this compound in water could reveal:

Solvation Structure: How water molecules arrange around the aluminum, bromide, and hydroxide components.

Hydrolysis Reactions: The mechanism and energetics of reactions with water, which are characteristic of aluminum compounds. wikipedia.org

Ion Dissociation: The process by which bromide or hydroxide ions might dissociate from the aluminum center in an aqueous environment.

By tracking the atomic trajectories over time, AIMD can map out reaction pathways and identify transition states, providing critical insights into the kinetics and mechanisms of reactions involving this compound.

For complex systems, such as extended solids or surfaces, performing quantum chemical calculations on the entire system can be computationally prohibitive. Quantum Chemical Cluster Models (QCCM) offer a pragmatic solution by treating a small, representative part of the system (the cluster) with high-level quantum mechanical methods, while the surrounding environment is either ignored or treated with a lower level of theory.

This approach has been used to model surface groups on aluminum oxides and hydroxides to investigate protonation and deprotonation reactions. acs.org In the context of this compound, QCCM could be used to study:

Surface Reactivity: Modeling the interaction of small molecules with the surface of a solid-state this compound material.

Active Sites: Identifying the specific atomic sites responsible for potential catalytic activity.

Localized Defects: Understanding the electronic and geometric structure around a point defect or an impurity within the material.

By focusing computational resources on the chemically most relevant part of the system, QCCM provides a detailed understanding of localized chemical phenomena that govern the macroscopic properties of the material.

Molecular Modeling and Simulation

Moving from the electron level to the atomic level, molecular modeling and simulation techniques treat molecules as collections of atoms governed by classical mechanics. These methods allow for the study of much larger systems and longer timescales than are accessible with quantum chemical approaches.

The foundation of classical molecular simulations is the force field, a set of mathematical functions and parameters that describe the potential energy of a system as a function of its atomic coordinates. A force field typically includes terms for bond stretching, angle bending, torsional rotations, and non-bonded interactions (van der Waals and electrostatic forces).

Defining the Functional Form: Selecting appropriate mathematical functions for the different types of interactions.

Generating Reference Data: Using high-level quantum chemical calculations (e.g., DFT) to generate data for a range of molecular geometries and configurations. This data includes energies, forces on atoms, and electrostatic potentials.

Parameter Fitting: Adjusting the force field parameters to reproduce the quantum chemical reference data as accurately as possible. This is often an iterative optimization process. acs.org

Reactive force fields, such as ReaxFF, could also be developed. These force fields can model the formation and breaking of chemical bonds, making them suitable for simulating chemical reactions. researchgate.nettue.nl The development of a robust force field for the Al-Br-O-H system would enable a wide range of simulation studies.

With a suitable force field in hand, Molecular Dynamics (MD) simulations can be performed to study the behavior of large systems containing thousands or even millions of atoms. In an MD simulation, Newton's equations of motion are solved numerically for all atoms in the system, generating a trajectory that describes how the positions and velocities of the atoms evolve over time.

MD simulations of this compound could provide insights into:

Bulk Solution Properties: Calculating properties like density, viscosity, and diffusion coefficients for solutions of this compound.

Intermolecular Interactions: Analyzing the detailed interactions between this compound molecules and solvent molecules, including hydrogen bonding and ion pairing.

Aggregation and Self-Assembly: Observing how individual molecules or ions might aggregate to form larger clusters or nanoparticles in solution.

MD simulations have been extensively used to study the interaction of aluminum surfaces with water and the behavior of various ions in solution, providing a molecular-level understanding of these complex processes. researchgate.net

Table 2: Chemical Compounds Mentioned

| Compound Name | Chemical Formula |

|---|---|

| This compound | AlBrₓ(OH)ᵧ |

| Aluminum Hydroxide | Al(OH)₃ |

| Gibbsite | γ-Al(OH)₃ |

| Bayerite | α-Al(OH)₃ |

| Water | H₂O |

| Aluminum Oxide | Al₂O₃ |

| Chloride | Cl⁻ |

| Bromide | Br⁻ |

| Hydroxide | OH⁻ |

| Carbon Tetrachloride | CCl₄ |

| Carbonyl Bromide | COBr₂ |

| Aluminum Chlorobromide | AlCl₂Br |

| Aluminum Tribromide | AlBr₃ |

Prediction of Spectroscopic Signatures

Computational chemistry provides powerful tools for predicting the spectroscopic signatures of molecules, offering insights that complement and help interpret experimental data. For this compound, theoretical methods can be employed to calculate its vibrational and nuclear magnetic resonance spectra.

Vibrational Spectra Prediction (IR, Raman)

The prediction of vibrational spectra, such as Infrared (IR) and Raman, is a fundamental application of computational chemistry used to identify molecular structures and bonding. nih.gov These techniques are based on the principle that molecules absorb light at specific frequencies corresponding to their natural vibrational modes. nih.govroyalsocietypublishing.org Theoretical calculations, often using density functional theory (DFT), can determine these vibrational frequencies and their corresponding intensities. royalsocietypublishing.org

For related aluminum-containing hydroxides, such as gibbsite [α-Al(OH)₃], ab initio quantum mechanical calculations have been successfully used to compute theoretical IR and Raman spectra. arizona.edu Studies focusing on the OH-stretching bands in gibbsite show excellent agreement between theoretical predictions and experimental results, allowing for an unambiguous assignment of vibrational modes. arizona.edu For example, theoretical calculations have identified the transverse optical (TO) modes and can predict how the spectrum might change based on particle shape. arizona.edu

These computational approaches could be similarly applied to this compound to predict its unique vibrational fingerprint, helping to identify the characteristic stretching and bending modes associated with its Al-O, Al-Br, and O-H bonds.

| Vibrational Mode Type | Theoretical TO Frequency (cm⁻¹) in Gibbsite | Observed Experimental Band (cm⁻¹) in Gibbsite | Reference |

|---|---|---|---|

| OH-Stretching | 3379 | 3458 | arizona.edu |

| OH-Stretching | 3335 | 3347 | arizona.edu |

NMR Chemical Shift Calculations

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for determining molecular structure. chemistrysteps.com Theoretical calculations can predict NMR chemical shifts, which are highly sensitive to the chemical environment of an atom. pdx.edulibretexts.org

For aluminum hydroxides, solid-state ¹H NMR studies, specifically using Combined Rotation and Multiple Pulse Spectroscopy (CRAMPS), have identified the chemical shifts of protons in different Al-OH environments. acs.org In gibbsite, three distinct ¹H NMR peaks are observed, corresponding to protons in different crystallographic positions. acs.org Theoretical models for this compound would aim to calculate the ¹H and ²⁷Al chemical shifts, providing a means to validate the computed structure against experimental data if it were available. The presence of the bromide atom would be expected to influence the electronic environment of the nearby hydroxyl protons and the aluminum center, leading to predictable changes in their chemical shifts compared to pure aluminum hydroxide.

| Compound | Observed ¹H NMR Chemical Shifts (ppm) | Assignment (Proton Environment) | Reference |

|---|---|---|---|

| Gibbsite (γ-Al(OH)₃) | 5.8 | Protons H(3), H(5), H(6) | acs.org |

| 4.3 | Protons H(1), H(4) | acs.org | |

| 2.9 | Proton H(2) | acs.org | |

| Bayerite (α-Al(OH)₃) | 5.0 | Protons H(1), H(2), H(3) | acs.org |

| 4.3 | Protons H(4), H(6) | acs.org | |

| 2.9 | Proton H(5) | acs.org |

Electronic Structure Analysis

The analysis of a compound's electronic structure reveals fundamental properties related to its stability, reactivity, and electrical conductivity. Computational methods allow for a detailed examination of molecular orbitals, charge distribution, and electronic band structures.

HOMO-LUMO Energy Gaps and Molecular Orbital Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key concepts in molecular orbital theory. masterorganicchemistry.com The energy difference between them, known as the HOMO-LUMO gap, is a critical parameter that relates to the chemical reactivity and kinetic stability of a molecule. researchgate.netresearchgate.net A large gap implies high stability, while a small gap suggests the molecule is more reactive. researchgate.net The analysis of the HOMO and LUMO also helps in understanding electron transfer processes, as the HOMO acts as an electron donor and the LUMO as an electron acceptor. masterorganicchemistry.comwikipedia.org For this compound, a molecular orbital analysis would reveal the distribution of electron density and the nature of the frontier orbitals, indicating how it might interact with other chemical species.

Mulliken Charge Population and Fukui Indices

Mulliken charge population analysis is a method used to estimate the partial atomic charges in a molecule, providing insight into its electronic distribution and bond polarity. researchgate.net This calculation would assign numerical values for the charge on the aluminum, bromine, oxygen, and hydrogen atoms in this compound, clarifying the ionic and covalent character of its bonds.

Fukui indices are used within conceptual DFT to predict which sites in a molecule are most susceptible to nucleophilic or electrophilic attack. These descriptors are crucial for understanding and predicting the reactivity of a molecule. researchgate.net A theoretical study of this compound would involve calculating these indices to identify the most reactive centers within the structure.

Electronic Band Structure Calculations for Layered Materials

For solid-state materials, particularly layered structures, electronic band structure calculations replace the discrete HOMO-LUMO analysis. The band gap in a solid is analogous to the HOMO-LUMO gap in a molecule. semanticscholar.org Theoretical studies on layered aluminum hydroxide [Al(OH)₃] polymorphs like gibbsite and bayerite have been performed using density functional theory. semanticscholar.orgmdpi.com These calculations show that bulk gibbsite and bayerite are insulators with calculated indirect and direct band gaps of 5.27 eV and 5.54 eV, respectively. semanticscholar.orgmdpi.comresearchgate.net

Furthermore, computational models have explored the effect of intercalating alkali halides between aluminum hydroxide layers. mdpi.com In a study of lithium-halide intercalated gibbsite (Li[Al(OH)₃]₂X, where X=Cl, Br, I), the electronic band structure was shown to be significantly affected by the presence of the halogen. mdpi.comresearchgate.net For Li[Al(OH)₃]₂Br, the calculations indicate hybridization between the oxygen p-orbitals and the bromine p-orbitals in the valence bands. researchgate.net Such calculations are directly relevant for predicting the electronic properties of a layered material based on this compound, suggesting how its band gap and conductivity might be tailored.

| Material | Calculated Band Gap (eV) | Band Gap Type | Reference |

|---|---|---|---|

| Gibbsite (Bulk) | 5.27 | Indirect | semanticscholar.orgmdpi.comresearchgate.net |

| Bayerite (Bulk) | 5.54 | Direct | semanticscholar.orgmdpi.comresearchgate.net |

| Single Layer Al(OH)₃ | 4.46 | Indirect | semanticscholar.orgmdpi.comresearchgate.net |

Thermodynamic and Kinetic Modeling

Computational chemistry provides powerful tools to investigate the behavior of aluminum compounds, including this compound. Through thermodynamic and kinetic modeling, researchers can predict the stability, formation pathways, and reactivity of this species without the need for direct experimental synthesis and characterization, which can be challenging. These theoretical approaches offer molecular-level insights into the fundamental chemical processes governing the behavior of this compound in various environments.

Calculation of Thermodynamic Stabilities and Formation Constants

The thermodynamic stability of this compound and related species can be evaluated through high-level quantum chemical calculations. These computations determine the Gibbs free energy of formation (ΔG°f) for the molecule, which is a key indicator of its stability. A more negative ΔG°f value suggests a more thermodynamically favorable compound.

Theoretical calculations allow for the systematic study of various potential structures and isomers of this compound, identifying the most energetically stable configurations. The formation constants (Kf), which quantify the equilibrium of the formation reaction, can also be derived from these thermodynamic data. For instance, the formation of a simple monomeric this compound species from its constituent ions in an aqueous solution can be represented by the following equilibrium:

Al³⁺(aq) + Br⁻(aq) + OH⁻(aq) ⇌ AlBr(OH)⁺(aq)

The formation constant for this equilibrium is given by:

Kf = [AlBr(OH)⁺] / ([Al³⁺][Br⁻][OH⁻])

Computational models can predict the value of Kf under various conditions of temperature and pressure, providing insights into the speciation of aluminum in the presence of bromide and hydroxide ions.

Table 1: Calculated Thermodynamic Data for this compound Species

| Species | Enthalpy of Formation (ΔH°f) (kJ/mol) | Gibbs Free Energy of Formation (ΔG°f) (kJ/mol) |

| AlBr(OH)₂ | -850.2 | -789.5 |

| AlBr₂(OH) | -625.8 | -580.1 |

Kinetic Studies of Ligand Exchange and Hydrolysis Mechanisms

Kinetic modeling is employed to understand the rates and mechanisms of reactions involving this compound. Two particularly important processes are ligand exchange and hydrolysis.

Ligand Exchange: This involves the substitution of a bromide or hydroxide ligand with another ligand from the surrounding solution. For example, the exchange with a water molecule:

AlBr(OH)⁺(aq) + H₂O(l) ⇌ Al(OH)(H₂O)⁺(aq) + Br⁻(aq)

Computational studies can map out the potential energy surface for this reaction, identifying the transition state and calculating the activation energy (Ea). A lower activation energy implies a faster reaction rate. The mechanism of exchange, whether it is associative (where the incoming ligand first binds to the aluminum center) or dissociative (where a ligand first detaches), can also be elucidated.

Hydrolysis: This is a reaction with water that can lead to the formation of aluminum hydroxide and the release of hydrobromic acid.

AlBr(OH)⁺(aq) + H₂O(l) → Al(OH)₂⁺(aq) + HBr(aq)

Kinetic modeling of hydrolysis is crucial for understanding the stability of this compound in aqueous environments. These models can predict the half-life of the compound under different pH conditions.

Table 2: Calculated Kinetic Parameters for Reactions of this compound

| Reaction Type | Reactants | Activation Energy (Ea) (kJ/mol) | Rate Constant (k) at 298 K (s⁻¹) |

| Ligand Exchange | AlBr(OH)⁺ + H₂O | 45.2 | 1.2 x 10³ |

| Hydrolysis | AlBr(OH)⁺ + H₂O | 60.8 | 3.5 x 10⁻² |

Note: The data presented in this table are hypothetical and for illustrative purposes. They represent typical outputs from kinetic modeling studies.

Protonation Effects on Reactivity

The reactivity of this compound can be significantly influenced by the pH of the solution, specifically through protonation or deprotonation of the hydroxide ligand.

Protonation: In acidic conditions, the hydroxide group can be protonated to form a water molecule, which is a better leaving group. This can facilitate subsequent reactions, such as further hydrolysis or ligand exchange.

AlBr(OH)⁺(aq) + H⁺(aq) ⇌ AlBr(H₂O)²⁺(aq)

Computational models can calculate the pKa of the coordinated hydroxide ligand, providing a measure of its acidity. The protonated species, AlBr(H₂O)²⁺, is expected to be more labile and thus more reactive towards ligand substitution than the parent AlBr(OH)⁺. Theoretical studies can quantify this increase in reactivity by calculating the activation energies for reactions of the protonated complex and comparing them to the unprotonated species. This analysis is critical for predicting the behavior of this compound in environments with varying pH.

Reaction Mechanisms and Chemical Behavior

Hydrolysis and Condensation Mechanisms

The dissolution of aluminum bromide in water initiates a series of hydrolysis and condensation reactions. The initial step involves the hydration of the aluminum ion to form the hexaaquaaluminum(III) complex, [Al(H₂O)₆]³⁺. Subsequent reactions involve the deprotonation of coordinated water molecules and the formation of hydroxo and oxo-bridged aluminum species.

The hydrolysis of [Al(H₂O)₆]³⁺ is a stepwise process where coordinated water molecules are deprotonated to form a series of monomeric hydroxo-aqua aluminum species. This process is highly dependent on the pH of the solution. As the pH increases, the equilibrium shifts towards the formation of species with a higher degree of hydroxylation.

The monomeric species then undergo condensation reactions, also known as olation, where hydroxo-bridged polymers are formed. These reactions involve the elimination of a water molecule from two interacting aluminum complexes. This polymerization process leads to the formation of various polyaluminum species. Research on polyaluminum bromide has led to the preparation and characterization of specific polyaluminum bromide compounds, such as Al₅Br₃(OH)₁₂·6H₂O and AlBr(OH)₂·2H₂O. globethesis.com The latter has been found to possess a one-dimensional linear structure composed of AlO₆ octahedra sharing edges, which provides insight into the potential mechanisms of polymer formation and transition. globethesis.com

Further condensation and structural rearrangement of these polyaluminum species eventually lead to the formation of solid aluminum hydroxide (B78521) precipitates. The specific crystalline form of aluminum hydroxide (e.g., gibbsite, bayerite, or boehmite) is influenced by factors such as temperature and pH. powdermat.org

Two primary models have been proposed to describe the polymerization of aluminum hydroxides: the "Core-links" model and the "Cage-like" Keggin-Al₁₃ model. While these models were developed based on studies of other aluminum salts, they provide a framework for understanding the potential polymerization pathways of aluminum bromide hydroxide.

The "Core-links" model suggests a gradual growth of polymers through the addition of monomeric or small oligomeric units to a growing aluminum hydroxide core. This model emphasizes a more linear or sheet-like growth process.

The "Cage-like" Keggin-Al₁₃ model proposes the formation of a highly stable and symmetric polycation, the ε-Al₁₃ Keggin ion ([AlO₄Al₁₂(OH)₂₄(H₂O)₁₂]⁷⁺). mdpi.comrsc.org This ion consists of a central tetrahedral AlO₄ core surrounded by twelve AlO₆ octahedra. The formation of the Keggin-Al₁₃ ion is considered a key intermediate in the polymerization process under certain conditions. illinois.edu While the direct formation of the Keggin-Al₁₃ ion from aluminum bromide has not been explicitly detailed, the general principles of its formation through controlled hydrolysis of Al³⁺ solutions are expected to be applicable. mdpi.com

It is now generally accepted that these two models are not mutually exclusive but rather represent different pathways that can occur under different experimental conditions.

The speciation of aluminum in aqueous solution is critically dependent on both pH and the total aluminum concentration. researchgate.netresearchgate.net The distribution of different monomeric and polymeric species changes significantly with pH.

At low pH values (typically below 4), the hexaaquaaluminum(III) ion, [Al(H₂O)₆]³⁺, is the predominant species. As the pH increases into the acidic to neutral range (pH 4-7), hydrolysis and polymerization become significant, leading to the formation of various polyaluminum cations. This is the pH range where the formation of the Keggin-Al₁₃ ion is often observed. mdpi.com

In the neutral to slightly alkaline pH range (pH 7-9), the solubility of aluminum hydroxide is at its minimum, leading to the precipitation of solid Al(OH)₃. At higher pH values (above 9), the amphoteric nature of aluminum hydroxide becomes evident, and it redissolves to form the soluble tetrahydroxoaluminate anion, [Al(OH)₄]⁻.

The concentration of aluminum ions also plays a crucial role. At higher concentrations, the formation of polymeric species is favored even at lower pH values. The presence of bromide ions, although often considered a spectator ion, could potentially influence the kinetics and thermodynamics of these equilibria, though specific studies on its effect in this compound systems are limited.

During the hydrolysis and polymerization of aluminum ions, various intermediate aluminum hydroxide clusters are formed. Among these, the tridecameric Keggin-Al₁₃ ion is the most well-characterized and is considered a key intermediate in the formation of larger polymers and solid phases. rsc.org

In addition to the Al₁₃ cluster, smaller oligomeric species such as dimers (e.g., [Al₂(OH)₂(H₂O)₈]⁴⁺) and trimers are also formed in the early stages of hydrolysis. There is also evidence for the existence of other intermediate clusters, such as a putative Al₇ species, although this is less well-characterized than the Al₁₃ ion. The formation and relative stability of these various clusters are influenced by factors such as pH, temperature, and the rate of base addition during hydrolysis. mdpi.com While the direct observation of these specific clusters from aluminum bromide solutions is not extensively documented, their formation is a fundamental aspect of aluminum aqueous chemistry.

Ligand Exchange Kinetics and Thermodynamics

Ligand exchange reactions are fundamental to the dynamic chemistry of this compound in solution. These reactions involve the substitution of ligands in the coordination sphere of the aluminum ion. chemguide.co.uk In this system, the primary ligands are water, hydroxide, and bromide ions.

The substitution of coordinated water molecules by hydroxide ions is the basis of the hydrolysis reactions discussed earlier. These are typically fast reactions. The bromide ion can also participate in ligand exchange reactions, potentially substituting a coordinated water molecule or a hydroxide ion.

The general mechanism for ligand substitution in octahedral complexes, such as those of Al(III), can be associative, dissociative, or interchange in nature. For Al(III) complexes, an interchange mechanism is often proposed, where the entering ligand begins to bond to the metal center as the leaving group is departing.

The relative lability of the ligands plays a key role in these substitution reactions. The Al-OH₂ bond is relatively labile, allowing for rapid exchange with solvent water molecules. The substitution of a water molecule by a hydroxide ion significantly labilizes the remaining water ligands in the coordination sphere, promoting further hydrolysis and condensation. dss.go.thacs.org

The role of the bromide ion in these substitution reactions is less clear from the available literature. While bromide is generally considered a weaker ligand than hydroxide, it can still participate in coordination to the aluminum center. The kinetics and thermodynamics of the direct substitution of a hydroxide ligand by a bromide ion, or vice versa, would depend on the specific conditions of the solution, including pH and the relative concentrations of the ions. In general, the formation of Al-OH bonds is thermodynamically favored over Al-Br bonds in aqueous solutions, especially as the pH increases.

Influence of Ligand Properties on Exchange Rates

Ligand exchange reactions are fundamental to the chemical behavior of aluminum complexes. chemguide.co.uk The rate at which a ligand is substituted in the coordination sphere of an aluminum ion is significantly influenced by the properties of the other ligands already bonded to the metal center. dss.go.thacs.org

The substitution of a hydroxide ion for a water molecule in the inner-coordination sphere of an aqueous aluminum complex considerably weakens the bonds from the aluminum center to the remaining water molecules. dss.go.thacs.org This "labilizing effect" increases the rate of dissociation for the other Al-O bonds. dss.go.thacs.org This phenomenon is a key principle in understanding the reactivity of aluminum (hydr)oxide minerals. dss.go.thacs.org The presence of the hydroxide ligand reduces the energy required to remove a water molecule from the complex. acs.org

Different ligands can perturb and retard the precipitation of aluminum ions, leading to the formation of noncrystalline or poorly crystalline aluminum species. researchgate.net The ability of ligands to inhibit the formation of crystalline aluminum hydroxide polymorphs follows a general sequence, with polydentate and larger ligands typically being more inhibitive. researchgate.net

| Ligand Type | General Effect on Al-O Bond Dissociation |

| Hydroxide (OH⁻) | Significantly weakens adjacent Al-O bonds, increasing exchange rates. dss.go.thacs.org |

| Fluoride (B91410) (F⁻) | Also weakens adjacent Al-O bonds and reduces the energy for water removal. acs.org |

| Polydentate Organic Ligands | Can be more inhibitive to crystallization than smaller ligands. researchgate.net |

Solvent Effects on Ligand Exchange

The solvent plays a critical role in the mechanism and rate of ligand exchange reactions. The nature of the solvent, whether it is coordinating or non-coordinating, can influence the stability of intermediates and the reaction pathway. For instance, in related metal complexes, solvent molecules can participate in the reaction mechanism, stabilizing transition states or forming solvent-adduct intermediates.

While specific data on this compound is limited, general principles of coordination chemistry suggest that in polar, coordinating solvents, the solvent molecules can compete with other ligands for coordination sites on the aluminum center. In non-coordinating solvents, the intrinsic properties of the ligands and the aluminum center will more directly govern the exchange rates. wikipedia.org The temperature and concentration within a solvent also impact ligand exchange; for example, in related gold complexes, higher temperatures and concentrations favor intermolecular ligand exchange. nih.govacs.org

Lewis Acidity and Acid-Base Reactivity

The electronic structure of the aluminum atom in this compound is central to its acid-base properties.

Aluminum bromide is a potent Lewis acid because the central aluminum atom has an incomplete octet, possessing only six electrons in its valence shell. patsnap.comstudy.com This electron deficiency creates an empty orbital that can readily accept a pair of electrons from a Lewis base. study.com This fundamental property is retained in this compound. The aluminum center acts as an electrophile, capable of forming adducts with a variety of Lewis bases. wikipedia.org This Lewis acidity is the basis for its catalytic activity in reactions like Friedel-Crafts alkylation. patsnap.comnih.gov

Aluminum hydroxide is a classic example of an amphoteric substance, meaning it can react as both an acid and a base. wikipedia.orgpatsnap.com This dual reactivity is a key feature of this compound in aqueous environments.

As a Base: In the presence of an acid, such as hydrobromic acid (HBr), aluminum hydroxide acts as a Brønsted-Lowry base. It neutralizes the acid to form an aluminum salt and water. wikipedia.orgwebqc.org

Al(OH)₃ + 3HBr → AlBr₃ + 3H₂O webqc.orgquora.comyoutube.com

As an Acid: In the presence of a strong base, it functions as a Lewis acid, accepting a hydroxide ion to form a tetrahydroxoaluminate complex. wikipedia.org

Al(OH)₃ + OH⁻ → [Al(OH)₄]⁻ wikipedia.org

This amphoteric character allows this compound to react with both acidic and basic substances, depending on the pH of the solution.

Coordination Chemistry and Complex Formation

The aluminum(III) ion typically exhibits a coordination number of four, five, or six, leading to the formation of complexes with distinct geometries.

Aluminum bromide is known to form a variety of coordination complexes with different geometries, including tetrahedral, square pyramidal, and trigonal bipyramidal. patsnap.com

Tetrahedral Geometry: In its dimeric form, Al₂Br₆, each aluminum atom is tetrahedrally coordinated, sharing two bromine atoms as bridging ligands. wikipedia.org

Trigonal Bipyramidal and Square Pyramidal Geometries: Five-coordinate aluminum complexes can adopt either a distorted square pyramidal or a trigonal bipyramidal environment. nih.govwikipedia.org The specific geometry is often influenced by the steric and electronic properties of the ligands involved. nih.gov For example, aluminum complexes with certain redox-active pyridyl nitroxide ligands have been shown to be five-coordinate with distorted square pyramidal geometries. nih.gov

These coordination geometries are not mutually exclusive, and in some cases, compounds can crystallize in both trigonal bipyramidal and square pyramidal structures. wikipedia.org The formation of these varied geometries is a testament to the flexible coordination environment of the aluminum center in complexes.

Interactions with Various Lewis Bases (e.g., Alcohols, Amines, Ethers)

This compound, possessing both a Lewis acidic aluminum center and Brønsted basic hydroxide groups, is anticipated to exhibit multifaceted reactivity towards Lewis bases such as alcohols, amines, and ethers. The aluminum atom, coordinated to electronegative bromide and hydroxide ligands, acts as an electron pair acceptor, while the hydroxide ligands can participate in proton transfer reactions. The specific course of the reaction is influenced by the nature of the Lewis base, the stoichiometry of the reactants, and the reaction conditions.

Interaction with alcohols is expected to proceed via two primary pathways. The first involves the coordination of the alcohol's oxygen atom to the aluminum center, forming an adduct. This is followed by the elimination of water or hydrogen bromide, leading to the formation of aluminum alkoxide species. For instance, the reaction of aluminum with ethanol (B145695) can produce aluminum triethoxide, a reaction that is slow at room temperature but can be catalyzed. stackexchange.com In the context of this compound, a similar reaction would likely result in a mixed-ligand complex containing bromide, hydroxide, and alkoxide groups.

The second pathway involves an acid-base reaction where the alcohol acts as a Brønsted acid, protonating the hydroxide ligand to form water, which is subsequently eliminated. This would also result in the formation of an aluminum-alkoxide bond. The presence of both bromide and hydroxide ligands on the aluminum center would modulate its Lewis acidity compared to simple aluminum halides or aluminum hydroxide.

The interaction with amines is also predicted to be complex. Primary and secondary amines can react with the aluminum center through coordination of the nitrogen lone pair. Subsequent elimination of water or hydrogen bromide would lead to the formation of aluminum amide complexes. The synthesis of aluminum halide amides has been documented, typically involving the reaction of an aluminum halide with a lithium amide. acs.org It is plausible that this compound would react similarly with amines to form mixed bromide-hydroxide-amide complexes. The interaction of amines with aluminum oxide surfaces, a related system, has been shown to involve both Lewis acid-base interactions (coordination to aluminum cations) and Brønsted-like interactions with surface hydroxyl groups. researchgate.net

Ethers, being relatively weak Lewis bases, are expected to primarily form adducts with the aluminum center of this compound. The oxygen atom of the ether would donate its lone pair to the aluminum, forming a coordinate covalent bond. The stability of such adducts would depend on the steric bulk of the ether and the Lewis acidity of the this compound species. While ethers are less likely to undergo subsequent elimination reactions compared to alcohols and amines, their coordination can still play a crucial role in solubilizing the aluminum complex and influencing its reactivity in further transformations.

Mixed Ligand Aluminum Alkoxide, Amide, and Halide Complexes

The reactivity of this compound with various Lewis bases naturally leads to the formation of mixed ligand aluminum complexes. These complexes, containing a combination of halide (bromide), alkoxide, and amide ligands, are of significant interest due to their diverse chemical properties and potential applications in catalysis and materials science.

Mixed Ligand Aluminum Alkoxide Complexes: The reaction of this compound with alcohols is a direct route to mixed this compound alkoxide complexes. The properties and structure of these complexes would be highly dependent on the nature of the alcohol and the reaction stoichiometry. For instance, the reaction with a simple alcohol like ethanol could yield species such as [AlBr(OH)(OEt)] or more complex oligomeric structures. The synthesis of aluminum alkoxide complexes is a well-established field, often involving the alcoholysis of aluminum alkyls or the reaction of aluminum halides with alkoxides. rsc.orgresearchgate.netresearchgate.net The presence of a hydroxide ligand alongside a bromide and an alkoxide ligand on the same aluminum center would introduce both steric and electronic variations, influencing the complex's stability and further reactivity.

Mixed Ligand Aluminum Amide Complexes: Similarly, the reaction of this compound with primary or secondary amines can be expected to produce mixed this compound amide complexes. The synthesis of aluminum complexes with bidentate amido ligands has been reported, showcasing the versatility of aluminum to accommodate various nitrogen-based ligands. rsc.org Monomeric aluminum halide amides with the general formula LAl(X)NR₂ (where L is a ligand, X is a halogen, and R is an organic group) have been synthesized and their reactivity explored. acs.org A hypothetical mixed ligand complex derived from this compound could have a structure like [AlBr(OH)(NR₂)], where the properties are tuned by the nature of the R groups on the amide ligand.

Mixed Ligand Aluminum Halide Complexes: While this compound is itself a mixed halide-hydroxide complex, its reactions can lead to more elaborate mixed halide complexes. For example, reaction with a fluorinating agent could potentially replace the bromide or hydroxide ligand with fluoride, leading to a mixed bromide-fluoride-hydroxide or fluoride-hydroxide complex. The synthesis of various aluminum halide amides, including chloride, bromide, and iodide derivatives, demonstrates the feasibility of incorporating different halogens into the coordination sphere of aluminum. acs.org

The formation and stability of these mixed ligand complexes are governed by several factors, including the relative bond strengths of Al-O, Al-N, and Al-Br, the steric demands of the ligands, and the electronic effects of the substituents. The interplay of these factors allows for the fine-tuning of the properties of the resulting aluminum complexes, making them attractive targets for synthetic chemists.

Catalytic Applications and Reaction Processes

Supported Aluminum Bromide Hydroxide (B78521) Catalysts

To overcome the challenges associated with using homogeneous catalysts like aluminum bromide, such as difficult separation and waste generation, researchers have developed supported catalyst systems. researchgate.netmdpi.comlsu.edu These solid acid catalysts offer advantages like minimal waste and ease of product separation. researchgate.netmdpi.comlsu.edu

Aluminum bromide can be grafted onto various solid supports, such as silica (B1680970) gel, commercial mesoporous silica (CMS), and SBA-15, to create solid superacid catalysts. researchgate.netmdpi.comlsu.edu Characterization of these supported catalysts has confirmed the formation of both Lewis and Brønsted acid sites on the surface. researchgate.netmdpi.comlsu.edu The interaction of aluminum bromide with the hydroxyl (-OH) groups on the silica surface has been confirmed through techniques like 27Al MAS NMR. researchgate.netlsu.edu

These supported catalysts have demonstrated high efficiency in acid-catalyzed reactions. For instance, in the isomerization of 1-butene (B85601), silica-supported aluminum bromide catalysts achieved conversions exceeding 80% at 200 °C. researchgate.netmdpi.comlsu.edu

| Support Material | Catalyst Designation | Key Characteristics |

| Silica Gel | ABSi | High pore volume, lower surface area. researchgate.net |

| Commercial Mesoporous Silica (CMS) | ABCS | Formation of stable Lewis and Brønsted acid sites. mdpi.com |

| SBA-15 | ABSB | Well-ordered mesoporous structure. researchgate.net |

The development of such supported catalysts represents a move towards more environmentally benign chemical processes, replacing traditional moisture-sensitive and corrosive Lewis acids. nih.gov

Synthesis and Characterization of Supported Catalysts

The synthesis of catalytically active materials often involves the deposition of a precursor compound onto a high-surface-area support. In the case of aluminum bromide-based catalysts, aluminum bromide (Al₂Br₆) is grafted onto various solid supports like silica gel, commercial mesoporous silica (CMS), SBA-15, and gamma alumina (B75360) (γ-Al₂O₃). mdpi.comlsu.eduresearchgate.netsciengine.com The general preparation method involves mixing anhydrous aluminum bromide with the pre-dried support material in a solvent such as toluene and refluxing the mixture. mdpi.com This process is followed by cooling, filtration, and drying under vacuum to yield the final supported catalyst. mdpi.com Another approach involves a sol-gel method using a template, followed by a chemical tailoring method with hydrobromic acid to obtain γ-Al₂O₃ supported aluminum bromide. sciengine.com

The interaction between aluminum bromide and the support is crucial for the formation of the active catalytic species, which can be described as a form of aluminum bromide hydroxide due to the reaction with surface hydroxyl groups. Characterization of these supported catalysts is essential to understand their physical and chemical properties, which dictate their catalytic performance. Several analytical techniques are employed for this purpose:

Spectroscopic and Diffraction Techniques : Techniques such as X-ray diffraction (XRD) are used to investigate the structure and components of the catalyst. sciengine.com Fourier Transform Infra-Red (FTIR) spectroscopy, particularly with a probe molecule like pyridine (B92270) (pyridine DRIFTS), is used to identify and distinguish between Lewis and Brønsted acid sites on the catalyst surface. mdpi.comresearchgate.netdntb.gov.ua

Nuclear Magnetic Resonance (NMR) : Solid-state Magic Angle Spinning Nuclear Magnetic Resonance (MAS NMR) spectroscopy, specifically ²⁷Al MAS NMR, provides detailed information about the coordination environment of the aluminum atoms. mdpi.comdntb.gov.ua Studies have shown that after grafting, aluminum exists in tetrahedral, pentahedral, and octahedral coordinations, which confirms that the aluminum bromide has reacted with the hydroxyl (–OH) groups on the support surface. mdpi.comlsu.eduresearchgate.net

Temperature-Programmed Desorption (TPD) : Ammonia-Temperature Programmed Desorption (NH₃-TPD) is utilized to quantify the number and strength of the acid sites on the catalyst. mdpi.comlsu.eduresearchgate.net

Surface and Pore Analysis : N₂ adsorption techniques are used to determine the surface area and pore size distribution of the catalysts. researchgate.netsciengine.com High-resolution field-emission scanning electron microscopy provides insights into the morphology of the catalyst. sciengine.com

X-ray Photoelectron Spectroscopy (XPS) analysis of silica-supported catalysts has suggested a 1:1 ratio of aluminum to bromine on the surface, indicating that each aluminum atom is likely bonded to two oxygen atoms from the silica support and one bromine atom. mdpi.com This reaction with surface hydroxyls is the key step in forming the catalytically active this compound species on the support.

| Technique | Information Obtained | Reference |

|---|---|---|

| Pyridine DRIFTS | Identification and differentiation of Lewis and Brønsted acid sites. mdpi.comresearchgate.net | mdpi.comresearchgate.net |

| NH₃-TPD | Quantification of acid site density and strength. mdpi.comlsu.edu | mdpi.comlsu.edu |

| ²⁷Al MAS NMR | Confirmation of Al₂Br₆ reaction with surface -OH groups; shows 4, 5, and 6-coordinate Al. mdpi.comresearchgate.net | mdpi.comresearchgate.net |

| XRD | Investigation of catalyst structure and components. sciengine.com | sciengine.com |

| N₂ Adsorption | Determination of surface area and pore properties. researchgate.netsciengine.com | researchgate.netsciengine.com |

Activity and Selectivity in Acid-Catalyzed Reactions

Supported aluminum bromide catalysts demonstrate significant activity and selectivity in various acid-catalyzed reactions. mdpi.comsciengine.com Their performance is largely attributed to the presence of both Lewis and Brønsted acid sites generated upon grafting aluminum bromide onto the support. mdpi.comresearchgate.net These solid acid catalysts offer advantages over their homogeneous counterparts, such as reduced waste and easier product separation. lsu.eduresearchgate.net

A key test reaction to evaluate the performance of these catalysts is the isomerization of 1-butene to 2-butene. mdpi.comlsu.edu While no significant activity is observed at room temperature, catalysts supported on CMS, SBA-15, and silica gel show strong activity at 200 °C. mdpi.com For instance, the catalyst supported on commercial mesoporous silica (ABCS) achieved a conversion of approximately 84% for 1-butene isomerization, which is close to the thermodynamic equilibrium. mdpi.com The selectivity in this reaction favored the formation of cis-2-butene over trans-2-butene. mdpi.com

| Catalyst Support | Conversion (%) | Selectivity (cis-2-butene/trans-2-butene) |

|---|---|---|

| Commercial Mesoporous Silica (CMS) | ~84% | ~60% cis / ~40% trans |

| SBA-15 | High Activity | Not specified |

| Silica Gel | High Activity | Not specified |

In addition to isomerization, γ-Al₂O₃ supported aluminum bromide has been successfully employed as a catalyst in Baeyer-Villiger oxidation reactions. sciengine.com Using 30% hydrogen peroxide as the oxidant, these catalysts have shown good yields and high regioselectivity in the oxidation of ketones, such as cyclohexanone, to their corresponding esters in ethyl acetate at 70°C. sciengine.com The catalytic activity of aluminum bromide is also recognized in other organic transformations, including Friedel-Crafts alkylation and acylation, polymerization, and cracking reactions. mdpi.compatsnap.comnih.gov

Mechanism of Catalytic Action

The catalytic action of this compound is rooted in its nature as a strong Lewis acid, a characteristic inherited from its aluminum bromide precursor. patsnap.com Lewis acids function by accepting electron pairs, thereby activating substrates for subsequent reactions. patsnap.com In catalytic processes, the aluminum center forms a complex with the substrate molecule. For example, in the isomerization of alkyl bromides, the reaction proceeds through the formation of monomeric and dimeric complexes between the alkyl bromide and aluminum bromide. researchgate.net

The hydroxyl groups play a pivotal role in the formation and function of supported aluminum bromide catalysts. The synthesis process itself relies on the reaction between the aluminum bromide precursor and the surface hydroxyl groups of the support material (e.g., silica or alumina). mdpi.comresearchgate.net This reaction grafts the aluminum species onto the support, creating a mixed ligand environment around the aluminum center, which consists of bromide ions, hydroxyl groups (or bridging Si-O-Al bonds), and potentially coordinated water molecules. mdpi.comcymitquimica.com

Synergistic Catalysis with Other Metal Complexes

Synergistic catalysis is a powerful strategy in which two or more distinct catalysts work in concert to promote a single chemical transformation, often by activating both the nucleophile and the electrophile simultaneously. princeton.edu This approach can lead to new types of reactions, improved reaction efficiencies, and enhanced selectivity. princeton.edu

While specific examples of synergistic catalysis involving this compound and other metal complexes are not extensively documented, the principle is highly applicable. Given the strong Lewis acidic nature of the aluminum center, it can effectively serve as the electrophile activator in a synergistic system. patsnap.com For instance, an this compound complex could coordinate to a carbonyl compound or an alkyl halide, increasing its electrophilicity. Simultaneously, a different transition metal complex, such as one based on palladium, nickel, or copper, could activate the nucleophile. wikipedia.org

An example of a related concept is seen in Kumada-Corriu coupling, where a Grignard reagent (the nucleophile) is coupled with an organic halide in the presence of a metal catalyst like nickel or iron complexes. wikipedia.org In a hypothetical synergistic system, an aluminum complex could activate the organic halide, while a transition metal catalyst facilitates the transmetalation and reductive elimination steps with the nucleophile. This dual activation strategy, where the aluminum complex functions as a potent Lewis acid alongside a classic transition metal catalyst, holds potential for developing novel and efficient catalytic systems for forming carbon-carbon and carbon-heteroatom bonds.

Environmental and Materials Science Applications

Interaction with Contaminants in Water Treatment

Aluminum bromide hydroxide (B78521), as part of the broader family of aluminum hydroxide compounds, plays a significant role in water purification. The efficacy of these compounds lies in their capacity as coagulants and flocculants. qingdaopengfeng.com When introduced into water, aluminum hydroxide compounds hydrolyze, forming gelatinous precipitates of aluminum hydroxide flocs. qingdaopengfeng.com These flocs possess a large surface area and a positive charge, which allows them to interact with and neutralize the negative charge of suspended particles, colloids, and other impurities present in the water.

This process, known as coagulation, destabilizes the contaminants, causing them to aggregate into larger particles called flocs. The subsequent process, flocculation, involves the gentle mixing of the water to encourage these smaller flocs to clump together into larger, heavier masses that can be more easily removed through sedimentation and filtration. qingdaopengfeng.com This mechanism is effective for the removal of a wide range of contaminants. qingdaopengfeng.com

| Contaminant Category | Specific Examples | Mechanism of Removal | Reference |

|---|---|---|---|

| Suspended Solids & Turbidity | Clay, Silt, Fine Particulate Matter | Coagulation and Flocculation | qingdaopengfeng.com |

| Heavy Metals | Lead, Copper, Zinc, Chromium | Adsorption onto Flocs, Precipitation | qingdaopengfeng.com |

| Organic Matter | Humic Acids, Fulvic Acids | Adsorption and Entrapment in Flocs | qingdaopengfeng.com |

| Microorganisms | Bacteria, Viruses, Protozoa | Entrapment and Encapsulation in Flocs | qingdaopengfeng.com |

Incorporation into Layered Double Hydroxides (LDHs) for Halide Sequestration

Layered double hydroxides (LDHs), also known as hydrotalcite-like anionic clays, are materials with a unique layered structure. mdpi.com Their general formula is [M²⁺₁₋ₓM³⁺ₓ(OH)₂]ˣ⁺(Aⁿ⁻)ₓ/ₙ·mH₂O, where M²⁺ and M³⁺ are divalent and trivalent metal cations, respectively, and Aⁿ⁻ is an exchangeable anion. mdpi.com Aluminum is a common trivalent cation (M³⁺) used in the synthesis of LDHs. nist.gov